

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)benzaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-4-(trifluoromethyl)benzaldehyde

Cat. No.: B1593059

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Abstract

This technical guide provides a comprehensive overview of **2-Hydroxy-4-(trifluoromethyl)benzaldehyde**, a key fluorinated aromatic aldehyde. It details the compound's chemical identity, including its IUPAC name and various synonyms, alongside its critical physicochemical properties. The guide explores its significance as a versatile building block in organic synthesis, particularly within medicinal chemistry and materials science, driven by the unique electronic properties imparted by the trifluoromethyl group. Detailed sections cover synthetic protocols, reactivity, and safety and handling procedures. This document is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel chemical entities.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: **2-hydroxy-4-(trifluoromethyl)benzaldehyde**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This name precisely describes the molecular structure: a benzaldehyde core with a hydroxyl (-OH) group at position 2 and a trifluoromethyl (-CF₃) group at position 4.

Synonyms: The compound is also known by several other names in commercial and academic literature. Recognizing these synonyms is crucial for exhaustive literature searches and procurement.[\[1\]](#)[\[2\]](#)[\[5\]](#)

- 4-(Trifluoromethyl)salicylaldehyde[\[1\]](#)[\[2\]](#)[\[5\]](#)
- 2-Formyl-5-(trifluoromethyl)phenol[\[1\]](#)[\[2\]](#)[\[5\]](#)
- 4-Formyl-3-hydroxybenzotrifluoride[\[1\]](#)[\[2\]](#)[\[5\]](#)
- p-Trifluoromethylsalicylaldehyde[\[1\]](#)

Chemical Identifiers: For database and regulatory purposes, the following identifiers are essential:

- CAS Number: 58914-34-4[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Molecular Formula: C₈H₅F₃O₂[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)
- Molecular Weight: 190.12 g/mol [\[1\]](#)[\[6\]](#)[\[7\]](#)
- InChI Key: YHYNJGHMBMXAFB-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)

Physicochemical Properties

Understanding the physical and chemical properties of **2-Hydroxy-4-(trifluoromethyl)benzaldehyde** is fundamental to its application in experimental work, informing choices regarding solvents, reaction conditions, and purification methods.

Property	Value	Source
Physical Form	Solid or Semi-Solid	--INVALID-LINK--[6]
Molecular Weight	190.12 g/mol	--INVALID-LINK--[1]
Purity	Typically $\geq 95-97\%$	--INVALID-LINK--, --INVALID-LINK--[3][7]
Storage Temperature	Room temperature, under inert atmosphere	--INVALID-LINK--[6]

Further experimental data such as melting point, boiling point, and solubility are not consistently reported across public databases and may vary based on purity.

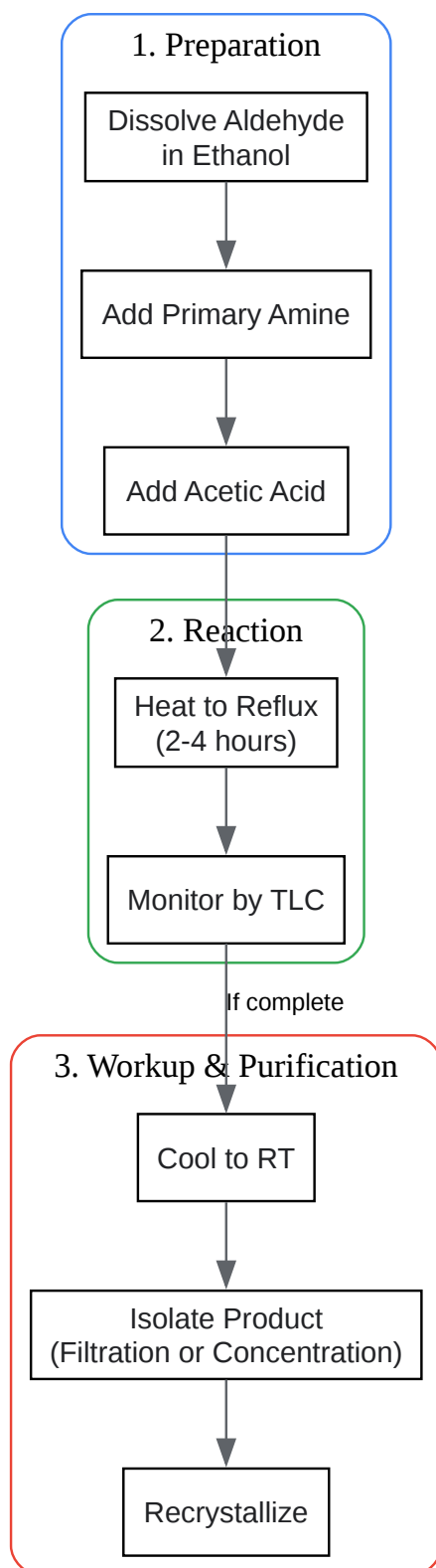
Synthesis and Reactivity

Synthetic Pathways

While specific, detailed industrial synthesis protocols for **2-Hydroxy-4-(trifluoromethyl)benzaldehyde** are often proprietary, its structure suggests plausible synthetic routes originating from trifluoromethyl-substituted phenols. A common strategy involves the formylation of a corresponding phenol, such as 3-(trifluoromethyl)phenol. Classic formylation reactions like the Reimer-Tiemann, Vilsmeier-Haack, or Duff reaction, or modifications thereof, are standard methods for introducing an aldehyde group ortho to a hydroxyl group.

The general logic for such a synthesis is visualized below.





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